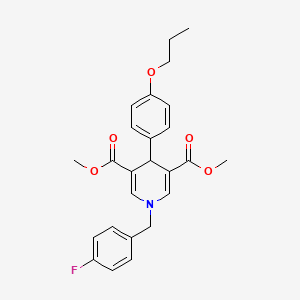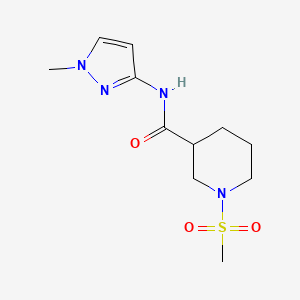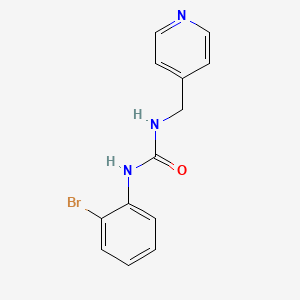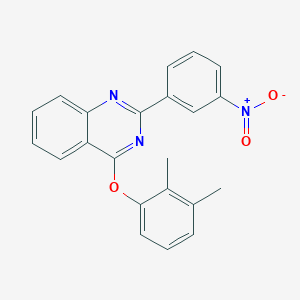![molecular formula C14H23N3OS B4678844 N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine](/img/structure/B4678844.png)
N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine
Descripción general
Descripción
N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine, commonly known as BBT-877, is a novel small-molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been found to have potential therapeutic applications in cancer treatment.
Mecanismo De Acción
BBT-877 works by binding to the ATP-binding site of N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
BBT-877 has been found to have a potent inhibitory effect on N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine1-4 tyrosine kinases. It has also been found to inhibit angiogenesis, a process that is essential for tumor growth and metastasis. BBT-877 has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBT-877 is its potency and selectivity for N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine tyrosine kinases. This makes it a valuable tool for studying the role of this compound signaling in cancer. However, one limitation is that BBT-877 may not be effective in all cancer types, as some tumors may have alternative signaling pathways that bypass this compound signaling.
Direcciones Futuras
There are several potential future directions for research on BBT-877. One area of interest is the development of combination therapies that include BBT-877 and other cancer drugs. Another area of interest is the identification of biomarkers that can predict the response of tumors to BBT-877. Additionally, further studies are needed to determine the safety and efficacy of BBT-877 in clinical trials.
Aplicaciones Científicas De Investigación
BBT-877 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be effective in inhibiting the growth of various cancer cell lines, including those that are resistant to other N-{2-[(4-butoxybenzyl)thio]ethyl}guanidine inhibitors. BBT-877 has also been found to have a synergistic effect when used in combination with other cancer drugs.
Propiedades
IUPAC Name |
2-[2-[(4-butoxyphenyl)methylsulfanyl]ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-2-3-9-18-13-6-4-12(5-7-13)11-19-10-8-17-14(15)16/h4-7H,2-3,8-11H2,1H3,(H4,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFWWBIGLMEJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CSCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B4678761.png)

![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)

![5-ethyl-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole hydrochloride](/img/structure/B4678789.png)

![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B4678807.png)

![3-(1-piperidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4678823.png)

![2-[(4-bromo-2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4678832.png)
![ethyl 3-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4678836.png)

![3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4678852.png)